CID 102239916
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Overview
Description
CID 102239916 is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 102239916 typically involves the oxidation of 2-Methyl-1H-benzimidazole. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: CID 102239916 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the parent benzimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed:
Oxidation: Higher oxides of benzimidazole.
Reduction: 2-Methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
CID 102239916 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of CID 102239916 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against microbial and cancer cells .
Comparison with Similar Compounds
2-Methyl-1H-benzimidazole: Lacks the oxide functional group, making it less reactive in certain chemical reactions.
1H-benzimidazole 3-oxide: Lacks the methyl group, which can affect its biological activity and chemical properties.
2-Substituted benzimidazoles: Various derivatives with different substituents at the 2-position, each with unique properties and applications
Uniqueness: CID 102239916 is unique due to the presence of both the methyl and oxide functional groups.
Properties
CAS No. |
16007-52-6 |
---|---|
Molecular Formula |
C8H8N2O- |
Molecular Weight |
148.165 |
IUPAC Name |
2-methyl-3-oxido-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,9H,1H3/q-1 |
InChI Key |
PYECLXZPHWINRL-UHFFFAOYSA-N |
SMILES |
C[C]1NC2=CC=CC=C2N1[O-] |
Origin of Product |
United States |
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